1,1,1-Trifluoro-2-iodo-propane
Overview
Description
1,1,1-Trifluoro-2-iodo-propane is a halogenated hydrocarbon with the molecular formula C3H4F3I. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a propane backbone. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,1,1-Trifluoro-2-iodo-propane, also known as 2,2,2-Trifluoroethyl iodide , is a chemical compound that has been used in various applicationsIt has been used in the preparation of quaternary salts and in the cross-coupling reactions with aryl and heteroaryl boronic acid esters . These reactions suggest that it may interact with a variety of biological targets, depending on the specific context of its use.
Mode of Action
It has been used in cross-coupling reactions with aryl and heteroaryl boronic acid esters . This suggests that it may act as a coupling agent, facilitating the formation of new bonds between different molecules. The introduction of the trifluoroethyl group into a variety of aryl and heteroaryl moieties is achieved under mild conditions .
Result of Action
It has been suggested that compounds containing 2-iodo-1,1,1-trifluoroethane can reduce the damage of ultraviolet rays to human skin, inhibit enzyme activity, eliminate active oxygen components in skin cells, and achieve cosmetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-iodo-propane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with appropriate reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-iodo-propane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl and heteroaryl boronic acid esters.
Common Reagents and Conditions
Strong Bases: Used in substitution reactions to replace the iodine atom.
Palladium Catalysts: Employed in cross-coupling reactions to introduce trifluoroethyl groups into various moieties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of aryl and heteroaryl derivatives .
Scientific Research Applications
1,1,1-Trifluoro-2-iodo-propane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and studies.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-iodopropane: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1,1-Trifluoro-2-iodo-propane is unique due to its specific arrangement of fluorine and iodine atoms on a propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
1,1,1-trifluoro-2-iodopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQMYDFYORZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558535 | |
Record name | 1,1,1-Trifluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118334-95-5 | |
Record name | 1,1,1-Trifluoro-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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